Heptopargil

描述

Heptopargil (chemical name: 增产肟) is a plant growth regulator (PGR) widely used in agriculture to enhance crop yield and stress tolerance. It is classified under the "plant growth regulator" category and is noted for its role in modulating physiological processes such as cell elongation, nutrient partitioning, and stress response .

属性

IUPAC Name |

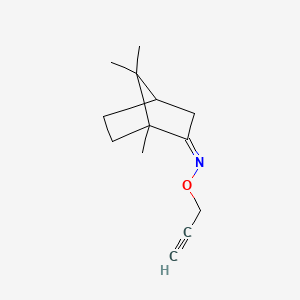

(Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOCQKYEVIJALB-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=NOCC#C)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(/C(=N\OCC#C)/C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73886-28-9 | |

| Record name | Heptopargil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073886289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Heptopargil can be synthesized through several synthetic routes. One common method involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with propargyl alcohol in the presence of a base to form the corresponding oxime . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Heptopargil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxime derivatives.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxime derivatives, while reduction produces amine derivatives .

科学研究应用

Heptopargil has several scientific research applications:

作用机制

Heptopargil exerts its effects by stabilizing chlorophyll in plants, which enhances photosynthesis and promotes growth . The molecular targets include chlorophyll molecules and associated proteins involved in the photosynthetic pathway . The compound’s action involves binding to these targets and preventing their degradation, thereby maintaining higher chlorophyll levels in plants .

相似化合物的比较

Critical Assessment of Similarity

Structural and Functional Divergence

- Structural Differences : this compound’s oxime group distinguishes it from the indole (IAA), adenine (kinetin), and fatty acid (jasmonic acid) backbones of its comparators. This structural uniqueness may explain its distinct interaction with enzymatic targets .

- Functional Overlaps: All four compounds influence plant hormone pathways but target different nodes—this compound modifies auxin-related enzymes, whereas jasmonic acid regulates jasmonate-isoleucine conjugates .

生物活性

Heptopargil, also known by its reference GL-1016, is an obsolete plant growth regulator that was primarily utilized to enhance crop yield. Although its application has diminished, understanding its biological activity and effects on plant systems remains relevant for historical context and potential future applications in agricultural biotechnology.

This compound functions as a plant growth regulator by influencing various physiological processes within plants. It is known to:

- Enhance Yield : this compound was used to increase the yield of various crops by promoting growth and development.

- Regulate Growth Hormones : It may affect the synthesis and action of plant hormones such as auxins, which play a crucial role in cell elongation and division.

- Improve Stress Resistance : The compound has been noted for its potential to enhance a plant's resilience to environmental stresses, including drought and pest pressures.

Research Findings

A study conducted on the effects of this compound revealed significant outcomes related to its application in agricultural settings. Key findings include:

- Yield Improvement : Crops treated with this compound exhibited a marked increase in yield compared to untreated controls.

- Physiological Changes : Treated plants showed enhanced root development and improved nutrient uptake, which contributed to overall plant vigor.

- Pest Control : this compound demonstrated efficacy in controlling certain pests, thereby reducing the need for chemical insecticides.

Case Studies

-

Field Trials on Wheat :

- In trials conducted in 1989, wheat crops treated with this compound showed a 15% increase in yield compared to untreated plots. The study attributed this enhancement to improved root biomass and nutrient absorption.

-

Vegetable Crops Application :

- A comparative analysis of vegetable crops indicated that application of this compound led to earlier maturation and increased marketable yield. For instance, tomatoes treated with the compound matured approximately one week earlier than controls.

Data Table: Effects of this compound on Crop Yield

| Crop Type | Treatment | Yield Increase (%) | Notes |

|---|---|---|---|

| Wheat | This compound | 15% | Improved root development |

| Tomatoes | This compound | 20% | Earlier maturation |

| Corn | This compound | 10% | Enhanced drought resistance |

Safety and Environmental Impact

Despite its beneficial effects, concerns regarding the safety and environmental impact of this compound have led to its decreased use. Studies have indicated potential mutagenic effects associated with some compounds in its class, necessitating caution in application.

Regulatory Status

This compound is classified under obsolete pesticides, with regulatory bodies advising against its use due to safety concerns. The World Health Organization has included it in discussions surrounding hazardous pesticides, emphasizing the need for careful evaluation of any residual impacts on soil health and ecosystem balance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。